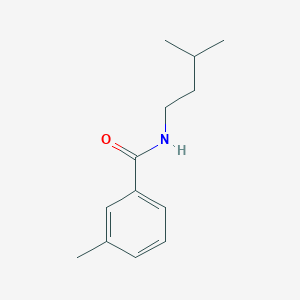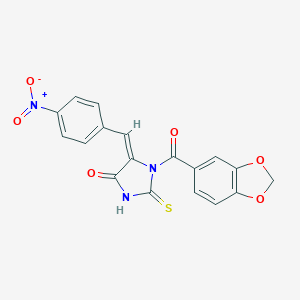
N-isopentyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopentyl-3-methylbenzamide is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.2961 g/mol . It is a derivative of benzamide, characterized by the presence of a 3-methyl group on the benzene ring and a 3-methylbutyl group attached to the nitrogen atom of the amide functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:
3-methylbenzoic acid+3-methylbutylamine→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide. The reaction is typically carried out in a solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-isopentyl-3-methylbenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopentyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different functional groups.
3-methyl-N-butylbenzamide: A compound with a similar structure but different alkyl group attached to the nitrogen atom.
Uniqueness
N-isopentyl-3-methylbenzamide is unique due to the presence of both a 3-methyl group on the benzene ring and a 3-methylbutyl group attached to the nitrogen atom. This specific combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)7-8-14-13(15)12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,14,15) |
InChI Key |
QMCNVWPSCDJUKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-nitrophenyl}-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B430539.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B430540.png)
![4,4,8-trimethyl-2-(2-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430541.png)
![methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate](/img/structure/B430543.png)

![methyl (2Z)-[2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B430546.png)
![5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B430547.png)
![2,2,4-Trimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430550.png)
![6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B430552.png)
![7-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430553.png)
![4,4,6,8-tetramethyl-2-(4-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430554.png)
![2-(2-Hydroxy-5-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430555.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B430556.png)
![10-(3-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B430558.png)
